Cas no 101438-17-9 (8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine)
101438-17-9 structure
Product Name:8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine
Numero CAS:101438-17-9
MF:C16H24N2
MW:244.375164031982
CID:1085465
PubChem ID:2837528
Update Time:2025-04-20
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine
- (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE
- 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
- 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine(SALTDATA: 2HCl)
- 8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-N-(2-phenylethyl)-
- 8-methyl-n-(2-phenylethyl)-8-azabicyclo[
- 101438-17-9
- DTXSID90385510
- CBDivE_011902
- 3-(b-phenylethylamino)tropane
- AKOS022184376
- CS-0439752
- Oprea1_384173
- CBDivE_013005
- AKOS000300972
- DB-213437
- HMS1369G22
- ChemDiv2_000154
- (8-methyl-8-aza-bicyclo[
- Cambridge id 5244639
- Oprea1_853387
-
- MDL: MFCD04116070
- Inchi: 1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
- Chiave InChI: NIFBNIANYCOETB-UHFFFAOYSA-N
- Sorrisi: N1(C)C2CCC1CC(C2)NCCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 244.19412
- Massa monoisotopica: 244.193948774g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 15.3Ų
Proprietà sperimentali
- PSA: 15.27
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305249-1g |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine |
101438-17-9 | 95% | 1g |
$396 | 2023-02-19 | |
| Chemenu | CM305249-1g |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine |
101438-17-9 | 95% | 1g |
$334 | 2021-06-15 |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
101438-17-9 (8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine) Prodotti correlati
- 51448-56-7(1-(2-Phenylethyl)-4-piperidinamine dihydrochloride)
- 493-92-5(prolintane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso